molecular formula C18H21N B13768184 alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine

Cat. No.: B13768184
M. Wt: 251.4 g/mol
InChI Key: NMMSKGCUFGCREC-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines .

Scientific Research Applications

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of certain chemicals and materials

Comparison with Similar Compounds

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be compared with other phenethylamine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-phenyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine

InChI

InChI=1S/C18H21N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-13,16,19H,14-15H2,1H3/b13-8+

InChI Key

NMMSKGCUFGCREC-MDWZMJQESA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)NC/C=C/C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)NCC=CC2=CC=CC=C2

Origin of Product

United States

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